3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWGUFDGCQFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups contribute to its reactivity and potential as a versatile scaffold in drug design and material science.
Biological Activity
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. Its unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science. The compound is primarily explored for its potential as an enzyme inhibitor and its role in various biochemical pathways, particularly in anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in tumor growth and metastasis.
Case Study: Inhibition of Enzymatic Activity
A significant study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit high inhibitory activity against certain kinases involved in cancer progression. For instance, compounds were tested against dihydrofolate reductase (DHFR) and showed promising results in reducing cell proliferation in vitro. The effectiveness of these compounds was measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | DHFR |
| 4-Amino-3-cyano-5-methylpyrazolo[1,5-a]pyrimidine | 8.0 | Kinase A |
Enzyme Inhibition
The structural features of this compound contribute to its ability to act as a selective protein inhibitor . The presence of the cyano group enhances its interaction with target enzymes, leading to effective inhibition.
The mechanism by which this compound exerts its biological activity involves:
- Binding to active sites : The compound's structure allows it to fit into the active sites of enzymes, blocking substrate access.
- Altering enzyme conformation : Binding may induce conformational changes that reduce enzyme activity.
Pharmacological Studies
Pharmacological evaluations have shown that this compound exhibits low toxicity levels while maintaining significant biological activity. This profile makes it a candidate for further development as a therapeutic agent.
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between NH-3-aminopyrazoles and various biselectrophilic compounds. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives.
Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation with β-dicarbonyls | DMF, reflux | 85% |
| Nucleophilic substitution at the cyano group | DCM, room temperature | 90% |
Q & A
Q. What are the established synthetic routes for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of aminopyrazole derivatives with electrophilic precursors. Key steps include:
- Fluorination : Use of tetrabutylammonium fluoride (TBAF) in anhydrous methanol at 120°C for nucleophilic substitution (e.g., introducing cyano groups) .
- Ester Hydrolysis : Reaction with LiOH in methanol at 0°C to convert esters to carboxylic acids, followed by pH adjustment for precipitation .
- Purification : Silica gel chromatography or crystallization (methanol/ether) is critical for isolating the final product .
- Optimization : Temperature (e.g., 120°C for fluorination) and solvent selection (e.g., DMF for solubility) significantly impact yield. Lower temperatures (<50°C) reduce side reactions during cyclocondensation .
Table 1 : Comparison of Synthetic Methods
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., methyl at position 5: δ 2.1–2.3 ppm; cyano at position 3: no proton signal). C NMR identifies carboxylic acid (δ 170–175 ppm) and nitrile (δ 115–120 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 259.08 for CHNO) .
- IR Spectroscopy : Peaks at 2200–2250 cm confirm the cyano group, while 1680–1720 cm indicates the carboxylic acid .
Q. What are the common chemical transformations of this compound, and how are they optimized for derivatization?
- Methodological Answer :
- Substitution : The cyano group undergoes nucleophilic substitution with amines or thiols (e.g., KCO in DMF, 80°C) to form amides or thioethers .
- Oxidation/Reduction : The carboxylic acid can be reduced to alcohol (LiAlH, THF) or decarboxylated (CuO, quinoline, 200°C) .
- Esterification : Methanol/HSO converts the acid to methyl ester for improved solubility in biological assays .
Advanced Research Questions
Q. How does the substitution pattern (e.g., cyano at position 3, methyl at position 5) influence biological activity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Cyanogroup (Position 3) : Enhances electron-withdrawing effects, improving binding to kinase ATP pockets (e.g., IC < 100 nM for EGFR inhibition) .
- Methyl (Position 5) : Increases metabolic stability by reducing CYP450 oxidation. Comparatively, trifluoromethyl at position 7 boosts lipophilicity (LogP +0.5) but may reduce solubility .
Table 2 : SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituents | Activity (IC, nM) | Selectivity (Kinase A vs. B) | LogP | Reference |
|---|---|---|---|---|
| 3-Cyano, 5-Methyl | 85 ± 5 (EGFR) | 10-fold (EGFR over HER2) | 1.8 | |
| 3-Carboxylic Acid, 7-CF | 120 ± 10 (VEGFR2) | 5-fold (VEGFR2 over PDGFR) | 2.3 |
Q. How can contradictory data on biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) or pH (7.4 vs. 6.8) alter binding kinetics. Standardize assays using TR-FRET or SPR for direct comparison .
- Compound Purity : HPLC purity <95% (e.g., due to residual solvents) may artificially lower activity. Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Cell Line Variability : Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to isolate compound-specific effects .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to ethyl ester ([19F]14) for enhanced oral bioavailability (AUC increased by 3-fold in rats) .
- Formulation : Use PEGylated nanoparticles (size: 100–150 nm) to prolong half-life (t from 2 to 8 hrs) .
- Metabolic Stability : Introduce deuterium at the methyl group (5-CD) to reduce CYP2D6-mediated clearance .
Table 3 : PK Parameters in Rodent Models
| Formulation | AUC (µg·hr/mL) | C (µg/mL) | t (hr) | Reference |
|---|---|---|---|---|
| Free Acid (Oral) | 12 ± 2 | 1.5 ± 0.3 | 2.1 ± 0.5 | |
| Ethyl Ester (Oral) | 35 ± 4 | 4.2 ± 0.6 | 5.8 ± 1.2 | |
| Nanoparticle (IV) | 280 ± 30 | 25 ± 3 | 8.5 ± 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
